4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid is an organic compound that features a biphenyl core with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid typically involves the protection of an amino group with a Boc group. One common method involves reacting (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid with di-tert-butyl dicarbonate . The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like methanol, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The Boc protection is a crucial step in the synthesis, as it prevents unwanted side reactions during subsequent steps.
Chemical Reactions Analysis
Types of Reactions
4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid (TFA), leading to the formation of the free amine.
Coupling Reactions: The biphenyl core can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Scientific Research Applications
4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid primarily involves its role as an intermediate in chemical reactions. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds or other functional derivatives .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl core, which provides rigidity and stability to the molecule. The presence of both Boc-protected amino and carboxylic acid groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRGFWLFMFHGGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683419 |
Source
|
Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-51-2 |
Source
|
Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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